ethyl -1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
ethyl -1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This compound has a molecular formula of C18H19N5O2S and a molecular weight of 369.448 g/mol . It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms.
Preparation Methods
The synthesis of ethyl -1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves the cyclization of acyl thiosemicarbazide derivatives in the presence of alkaline and acidic media . The reaction conditions often include the use of copper-catalyzed cross-couplings, which are known for their low toxicity and good functional tolerance . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
ethyl -1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions on the sulfur atom are common, often using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated derivatives.
Scientific Research Applications
ethyl -1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ethyl -1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The triazole ring in the compound is known to interact with enzymes and receptors, leading to its biological effects . For example, it may inhibit bacterial enzymes, thereby exerting its antimicrobial activity.
Comparison with Similar Compounds
ethyl -1,2,4-triazol-3-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:
1,2,3-Triazoles: These compounds also contain a triazole ring but differ in the arrangement of nitrogen atoms.
This compound is unique due to its specific structure and the presence of both sulfur and nitrogen atoms, which contribute to its wide range of biological activities.
Properties
Molecular Formula |
C23H25N5O4S |
---|---|
Molecular Weight |
467.5g/mol |
IUPAC Name |
ethyl 4-[[2-[[4-(oxolan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C23H25N5O4S/c1-2-31-22(30)17-5-7-18(8-6-17)25-20(29)15-33-23-27-26-21(16-9-11-24-12-10-16)28(23)14-19-4-3-13-32-19/h5-12,19H,2-4,13-15H2,1H3,(H,25,29) |
InChI Key |
CPOIUYSYYNMLJJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3CCCO3)C4=CC=NC=C4 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3CCCO3)C4=CC=NC=C4 |
Origin of Product |
United States |
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